Technical Monograph: Structural Elucidation & Characterization of (R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Technical Monograph: Structural Elucidation & Characterization of (R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Topic: Chemical Structure Analysis of (R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol Content Type: Technical Monograph / Analytical Method Development Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]
[1]
Executive Summary
(R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is a specialized amino-alcohol phenol derivative, structurally significant as a regioisomer of common catecholamine metabolites (e.g., normetanephrine analogs) and a potential chiral intermediate in the synthesis of adrenergic receptor modulators.[1]
In drug development, this molecule presents two primary analytical challenges:
-
Regioisomerism: Distinguishing the 5-substituted isomer from the more thermodynamically common 4-substituted vanilloid derivatives.
-
Stereochemical Purity: Quantifying the enantiomeric excess (ee%) of the (R)-isomer against the (S)-enantiomer.[1][2]
This guide outlines a self-validating analytical workflow to establish identity, chirality, and purity with high confidence, adhering to ICH Q2(R2) standards.
Structural Elucidation: The "Fingerprint" Strategy[1][2]
The primary risk in synthesizing or characterizing this molecule is the misidentification of the substitution pattern on the aromatic ring.[1][2] Standard synthesis from vanillin yields 4-substituted products; achieving the 5-substituted core (isovanillin-like substitution) requires specific directing groups or alternative starting materials (e.g., 3-hydroxy-4-methoxybenzaldehyde derivatives).[1]
Regiochemistry Confirmation via 1H-NMR[1]
To definitively distinguish (R)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol (Target) from its 4-isomer, we utilize the specific coupling patterns of the aromatic protons.[1]
-
The 5-Substituted Signature (Target):
-
Protons: H-3, H-4, H-6.
-
Pattern: You will observe an ortho-coupling pair (H-3 and H-4) and one isolated singlet (H-6, with weak meta-coupling).[1]
-
NOE (Nuclear Overhauser Effect): Irradiation of the methoxy group (Pos 2) will show a strong enhancement of the adjacent H-3 .[1][2] Crucially, H-3 will show an ortho-coupling (J ≈ 8.0 Hz) to H-4.[1]
-
-
The 4-Substituted Signature (Common Impurity):
Decision Logic: If the proton adjacent to the methoxy group is a doublet, you have the correct 5-substituted regioisomer.[1][2] If it is a singlet, you likely have the 4-substituted impurity.[1][2]
Mass Spectrometry Fragmentation (ESI-MS/MS)
In Electrospray Ionization (ESI+), the molecule (
-
Precursor Ion:
198.1 [M+H]+[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Primary Fragment (Loss of NH3):
181.1 (Characteristic of primary amines).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Secondary Fragment (Loss of H2O):
163.1 (Formation of vinyl-phenol cation).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Tropylium Ion Formation:
137.0 (Cleavage of the propyl chain, retaining the methoxy-phenol core).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Visualization: Structural Verification Workflow
Caption: Decision tree for distinguishing the 5-substituted target from the common 4-substituted vanilloid impurity using NMR coupling constants.
Stereochemical Analysis: Chiral Resolution
The biological activity of amino-alcohols is often strictly governed by chirality.[1][2] For this (R)-enantiomer, chiral HPLC is required to quantify the (S)-enantiomer impurity.[1][2][3]
Method Development Strategy
Due to the basic amine and the acidic phenol, standard silica columns will cause peak tailing.[1][2] We employ Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase (NP) or Polar Organic Mode (POM).[1][2]
Recommended Column Chemistry: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or equivalent).[2]
Optimized Chiral HPLC Protocol
| Parameter | Specification | Rationale |
| Column | Amylose-based CSP (250 x 4.6 mm, 5 µm) | Excellent selectivity for aromatic amino-alcohols.[1] |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.[1][2]1) | DEA is critical to suppress ionization of the primary amine and prevent tailing.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for resolution.[1][2] |
| Detection | UV @ 280 nm | Max absorption of the guaiacol ring.[1][2] |
| Temperature | 25°C | Lower temperature often improves chiral separation factors ( |
| Expected Elution | (R)-Isomer usually elutes 2nd (verify with racemic standard).[1][2] | Amylose columns typically retain the R-amine more strongly in this matrix.[1][2] |
Self-Validating Step: Always inject a racemic mixture (produced by NaBH4 reduction of the corresponding ketone without chiral catalysts) to establish the separation window before analyzing the pure (R)-sample.[1][2]
Physicochemical Profiling & Stability
Understanding the physical behavior of the molecule is essential for handling and formulation.[1][2]
pKa and Solubility[1][2]
-
Amine pKa: ~9.5 (Basic).[2]
-
Phenol pKa: ~10.0 (Weakly acidic).[2]
-
Isoelectric Point (pI): ~9.7.[2]
-
Solubility:
Stability Concerns (Oxidation)
As a phenol derivative, the molecule is susceptible to oxidation to form quinones, especially in basic solutions (pH > 8) or when exposed to light.[2]
-
Visual Indicator: Samples turning pink/brown indicate quinone formation.[1][2]
-
Prevention: Store under Argon/Nitrogen at -20°C. Use antioxidants (e.g., ascorbic acid) in analytical stock solutions.[1][2]
Synthesis Context & Impurity Origins[1][2][3][4]
To effectively analyze the molecule, one must understand where impurities come from.[1][2] The (R)-enantiomer is typically generated via:
-
Chiral Reduction of the precursor ketone (5-(3-hydroxy-1-oxopropyl)-2-methoxyphenol).
-
Transaminase Biocatalysis from the ketone.
Impurity Map[1][2]
| Impurity Type | Origin | Detection Method |
| Precursor Ketone | Incomplete reduction | RP-HPLC (Late eluting) |
| (S)-Enantiomer | Poor stereoselectivity | Chiral HPLC |
| Over-reduced Alkane | Hydrogenolysis of C-OH | LC-MS (+14 Da shift check) |
| Dimer | Phenolic oxidation coupling | LC-MS (2M+H peaks) |
Visualization: Analytical Control Points
Caption: Critical Control Points (CCPs) in the analytical characterization of the target molecule.
References
-
Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Authoritative text for NMR coupling constants in aromatic systems).
-
Murelli, R. P., et al. (2013).[2] "Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts." Chemical Communications.[1][2][4][5] Retrieved from [Link] (Context on synthesizing 5-substituted guaiacol derivatives).
-
PubChem Database. (2024).[1][2] Compound Summary: Dihydroconiferyl alcohol (Related 4-substituted analog).[1][2] Retrieved from [Link] (Used for comparative structural data).[2]
-
ICH Guidelines. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for the proposed HPLC methods).[2]
Sources
- 1. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]
- 2. 5-Amino-2-methoxyphenol 98 1687-53-2 [sigmaaldrich.com]
- 3. Synthesis Of Optically Pure (R) 5 (2 Aminopropyl) 2 Methoxy [quickcompany.in]
- 4. CAS#:2708342-06-5 | (S)-5-(1-Aminoethyl)-2-methoxyphenol hydrochloride | Chemsrc [m.chemsrc.com]
- 5. Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
